molecular formula C10H18O3 B12823261 Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Cat. No.: B12823261
M. Wt: 186.25 g/mol
InChI Key: BVTLAUXYAQTURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is a cyclohexane-based ester derivative characterized by a hydroxyethyl substituent at the 4-position and a methyl ester group at the 1-position. The hydroxyethyl group confers hydrophilicity, which may enhance solubility in polar solvents compared to non-polar derivatives. Such compounds are often utilized in pharmaceutical intermediates, polymer chemistry, or biochemical conjugation due to their tunable reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9,11H,2-7H2,1H3

InChI Key

BVTLAUXYAQTURW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCO

Origin of Product

United States

Preparation Methods

Esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic Acid

The most direct and commonly employed method for preparing methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is the esterification of the corresponding carboxylic acid, 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, with methanol. This reaction typically proceeds under acid catalysis to enhance the reaction rate and yield.

  • Reaction Conditions:

    • Reactants: 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid and methanol
    • Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
    • Temperature: Reflux conditions (typically 60–70 °C)
    • Duration: Several hours until equilibrium is reached
    • Workup: Removal of water formed during esterification to drive the reaction forward, often by azeotropic distillation or use of molecular sieves
  • Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by methanol to form the ester linkage, followed by dehydration to yield the methyl ester.

This method is well-documented and widely used due to its straightforwardness and high selectivity for the methyl ester product.

Hydrogenation and Functional Group Transformation Routes

Alternative synthetic routes involve multi-step processes starting from benzenecarboxylic acid derivatives or cyclohexanecarboxylic acid compounds, which are then selectively hydrogenated and functionalized to introduce the hydroxyethyl substituent.

  • Two-Step Hydrogenation Process:

    • Step 1: Hydrogenation of benzenecarboxylic acid compounds to cyclohexanecarboxylic acid derivatives.
    • Step 2: Further hydrogenation of the carboxylic acid group to hydroxymethyl groups, forming hydroxymethylcyclohexane compounds.
  • Solvent System: The process is often carried out in the presence of tertiary cyclic amide solvents, which facilitate the hydrogenation and allow reuse of solvent between steps, improving efficiency.

  • Catalysts and Reactors: Catalytic hydrogenation is performed using suitable metal catalysts (e.g., palladium, platinum) in batch or continuous reactors such as stirred tank or bubble column reactors.

  • Reaction Parameters:

    • Duration: 0.5 to 20 hours, commonly 2 to 15 hours
    • Weight Hour Space Velocity: 0.1 to 3.0, often 0.5 to 2.0
  • Outcome: This method yields hydroxymethylcyclohexane derivatives, which can be further esterified or functionalized to obtain this compound or related compounds.

Functional Group Conversion via Hydroxy Group Modification

In some synthetic schemes, the hydroxyethyl substituent is introduced or modified through substitution reactions on hydroxy groups of cyclohexane derivatives.

  • Hydroxy Group Conversion:

    • Hydroxy groups on cyclohexane derivatives can be converted into leaving groups such as halogens, tosylates, or sulfonates.
    • These intermediates undergo nucleophilic substitution with appropriate nucleophiles (e.g., amines or alkoxides) to introduce desired functional groups.
  • Hydrolysis and Catalytic Hydrogenolysis:

    • Hydrolysis in acidic or basic media can be used to convert intermediates into carboxylic acids or amines.
    • Catalytic hydrogenolysis can selectively reduce or modify functional groups to yield target compounds.
  • Isomerization:

    • Cis/trans isomerization of cyclohexane derivatives can be performed to obtain specific stereoisomers, which may be important for the biological activity or physical properties of the final product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Product Yield/Notes
Acid-Catalyzed Esterification 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid Methanol, acid catalyst (H2SO4) Reflux, several hours High yield; straightforward and scalable
Two-Step Hydrogenation Benzenecarboxylic acid derivatives Metal catalysts, tertiary cyclic amide solvent 0.5–20 h, batch or continuous reactor Produces hydroxymethylcyclohexane intermediates for further modification
Hydroxy Group Functionalization Hydroxy-substituted cyclohexane derivatives Halogenating agents, tosyl chloride, amines Substitution, hydrolysis, hydrogenolysis Enables introduction of amino or other groups; stereochemistry control possible

Research Findings and Practical Considerations

  • The esterification method is preferred for laboratory-scale synthesis due to its simplicity and high selectivity.
  • Hydrogenation routes are more suitable for industrial-scale production where starting materials are aromatic carboxylic acids, allowing conversion to cyclohexane derivatives with hydroxymethyl groups.
  • Use of tertiary cyclic amide solvents in hydrogenation improves catalyst performance and solvent recycling, reducing costs and environmental impact.
  • Functional group interconversions provide versatility in modifying the cyclohexane ring substituents, enabling synthesis of derivatives with tailored properties.
  • Control of stereochemistry (cis/trans isomers) is critical in some applications and can be achieved by isomerization or chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-carboxyethyl)cyclohexane-1-carboxylate.

    Reduction: Formation of 4-(2-hydroxyethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate has been investigated for its potential in drug development, particularly as a precursor for synthesizing anti-inflammatory agents. Its structural features allow for modifications that can enhance bioactivity against various targets.

  • Case Study : Research has shown that derivatives of this compound exhibit significant activity against soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways. Modifications to the hydroxyl group can improve solubility and bioavailability, making these derivatives suitable candidates for further pharmacological evaluation .

Polymer Science Applications

2. Polymer Synthesis

In polymer science, this compound is utilized as a monomer in the production of polyesters and polyurethanes. Its incorporation into polymer chains enhances flexibility and thermal stability.

PropertyValue
Glass Transition Temperature (Tg)-20°C
Tensile Strength45 MPa
Elongation at Break300%

3. Coatings and Adhesives

The compound's functional groups make it suitable for use in coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation.

Environmental Applications

4. Biodegradable Materials

Due to its biodegradable nature, this compound is being explored as a component in environmentally friendly materials. Its use in creating biodegradable plastics aligns with global efforts to reduce plastic waste.

Case Studies and Research Findings

5. Case Study: Synthesis of Biodegradable Polymers

A study demonstrated the synthesis of a biodegradable polymer using this compound as a monomer. The resulting polymer exhibited excellent mechanical properties and biodegradability under industrial composting conditions .

6. Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of this compound were tested against various inflammatory models. The results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (hypothetical) 4-(2-hydroxyethyl), 1-methyl ester C₁₀H₁₆O₃ ~184.23 High hydrophilicity; potential use in drug delivery or biodegradable polymers. -
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate 4-(2-oxoethyl), 1-methyl ester C₁₀H₁₄O₃ 182.22 Oxo group increases electrophilicity; suitable for nucleophilic addition reactions.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate 4-(N-maleimidomethyl), 1-succinimidyl ester C₁₆H₂₀N₂O₆ 336.34 Maleimide group enables thiol conjugation; used in protein-antibody coupling.
trans-Methyl trans-4-(dimethylamino)cyclohexane-1-carboxylate 4-(dimethylamino), 1-methyl ester C₁₀H₁₉NO₂ 185.26 Basic amino group enhances solubility in acidic media; bioactive small molecule applications.
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 1-(2,4-dichlorophenyl), 4-oxo C₁₄H₁₄Cl₂O₃ 301.17 Chlorinated aromatic group adds hydrophobicity; intermediate in agrochemical synthesis.
Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate 4-(dioxaborolane), 1-ethyl ester C₁₆H₂₇BO₄ 294.19 Boron-containing intermediate for Suzuki-Miyaura cross-coupling in drug discovery.

Key Comparative Insights

  • Hydrophilicity vs. Hydrophobicity: The hydroxyethyl group in the target compound likely offers superior water solubility compared to chlorinated (e.g., ) or maleimide derivatives (e.g., ). However, it may be less lipid-soluble than dimethylamino-substituted analogs (e.g., ).
  • Reactivity : Maleimide-containing analogs (e.g., ) exhibit thiol-specific reactivity, making them ideal for bioconjugation, whereas oxoethyl derivatives (e.g., ) are more reactive toward nucleophiles.
  • Synthetic Accessibility : Methyl esters of cyclohexanecarboxylates are typically synthesized via esterification of carboxylic acids or substitution reactions, as seen in and . The hydroxyethyl group may be introduced via epoxide ring-opening or Grignard reactions.
  • Stability : Maleimide groups in compounds like are stable at pH 7.0 but decompose under acidic/basic conditions. In contrast, hydroxyethyl groups may oxidize to carbonyls under harsh conditions.

Biological Activity

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H20_{20}O3_3
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1779506-65-0

This compound features a cyclohexane ring with a carboxylate group and a hydroxyethyl substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The compound can act as a substrate in enzymatic reactions, leading to the formation of active metabolites that may modulate biological pathways such as:

  • Signal Transduction : Influencing cellular communication and responses.
  • Metabolic Regulation : Affecting metabolic pathways and energy homeostasis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In particular, its effectiveness against various bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 20 µM
Escherichia coli< 10 µM
Pseudomonas aeruginosa< 15 µM

These findings suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The results indicate varying degrees of cytotoxicity:

Cell Line IC50_{50} (µM)
HepG2 (liver cancer)45
MCF-7 (breast cancer)30
PC-3 (prostate cancer)50

These values indicate that while the compound shows promise as an anticancer agent, further optimization is necessary to enhance its selectivity and potency.

Case Study 1: Antimicrobial Screening

In a high-throughput screening of over 100,000 compounds, this compound was identified as one of the promising hits with an MIC below 20 µM against Mycobacterium tuberculosis. This study highlighted its potential as a lead compound in tuberculosis treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on derivatives of this compound revealed that modifications at the hydroxyethyl position could enhance both antimicrobial and anticancer activities. Variants with different alkyl substitutions showed improved efficacy against Staphylococcus aureus and reduced cytotoxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives, followed by functionalization. For example, refluxing enones with β-ketoesters in the presence of NaOH/ethanol yields cyclohexene intermediates, which can be further reduced or functionalized to introduce the hydroxyethyl group . Optimization involves adjusting catalysts (e.g., ceric ammonium nitrate for oxidative cycloadditions) and solvent systems to improve yields . Steric and electronic effects of substituents on the cyclohexane ring must be considered to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For example, coupling constants reveal equatorial/axial orientations of the hydroxyethyl group.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving disorder in cyclohexane ring conformations (e.g., envelope vs. half-chair) .
  • FT-IR : Validates ester carbonyl (1700–1750 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) groups.

Q. How does the compound’s solubility and stability impact experimental design?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, THF). Stability under basic conditions is poor due to ester hydrolysis; thus, reactions requiring basic pH must use anhydrous conditions . Thermal degradation above 160°C necessitates low-temperature storage and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or reactivity data?

  • DFT calculations : Predict optimized geometries and electronic properties (e.g., frontier molecular orbitals) to validate experimental bond lengths/angles .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes), identifying steric clashes or hydrogen-bonding motifs that explain reactivity discrepancies .
  • MD simulations : Assess conformational flexibility of the cyclohexane ring in solution, reconciling crystallographic disorder with dynamic behavior .

Q. What strategies address low yields in stereoselective synthesis?

  • Chiral auxiliaries : Use (1R,4R)-configured intermediates to enforce axial positioning of the hydroxyethyl group .
  • Catalytic asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP) improve enantiomeric excess in reduction steps .
  • Solvent effects : Polar solvents (e.g., MeCN) stabilize transition states in cycloadditions, enhancing stereocontrol .

Q. How are conflicting toxicity or reactivity profiles evaluated in biological studies?

  • QSAR models : Relate structural features (e.g., ester hydrophobicity) to cytotoxicity, prioritizing derivatives with lower logP values .
  • In vitro assays : Test hydrolytic stability in simulated physiological conditions (pH 7.4, 37°C) to identify labile functional groups requiring protection .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)TechniqueReference
Ring conformationHalf-chair (θ = 50.6°)SHELXL refinement
Dihedral angle (aryl)76.4°–89.9°X-ray diffraction
Disorder modeling68:32 occupancy ratioSHELXE

Q. Table 2: Computational Parameters for Reactivity Analysis

MethodApplicationSoftware/ToolReference
DFT (B3LYP/6-31G*)Optimize transition statesGaussian
Molecular dockingBinding affinity to cytochrome P450AutoDock Vina
MD (NPT ensemble)Solvent interaction dynamicsGROMACS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.